Pentakis(dimethylamino)tantalum(V)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethylazanide;tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPMIMVDUOYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173547 | |
| Record name | Pentakis(dimethylamino)tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-59-0 | |
| Record name | Tantalum, pentakis(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentakis(dimethylamino)tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentakis(dimethylamino)tantalum(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction with Tantalum Pentachloride:tacl₅ + 2.5 Mg N Ch₃ ₂ ₂ → Ta N Ch₃ ₂ ₅ + 2.5 Mgcl₂
Alternative and Emerging Synthetic Pathways
Research into the synthesis of tantalum amides continues to explore more efficient, safer, and environmentally friendly methods beyond the traditional Grignard-based routes.
Electrochemical Synthesis Approaches for Tantalum Amides
Electrochemical synthesis represents a promising alternative for producing tantalum amides. This method has been successfully demonstrated for the synthesis of the closely related compound Pentakis(diethylamido)tantalum by using a sacrificial tantalum anode in a solution containing diethylamide. researchgate.net The general principle involves the electrochemical oxidation of a tantalum metal anode in an electrolyte solution containing the appropriate amine.
This technique has also been effectively used to prepare tantalum(V) alkoxides by electrolysis at a sacrificial tantalum anode in the corresponding alcohol, with a conductive additive like tetraethylammonium (B1195904) chloride. bohrium.com These electrochemical methods are noted for being productive, relatively inexpensive, and more environmentally benign compared to conventional chemical syntheses. bohrium.com They can achieve high current efficiency and yield high-purity products suitable for demanding applications. bohrium.com The broader field of electrochemistry is increasingly being applied to amide bond formation, utilizing "anion pool" methods to generate potent amine nucleophiles without the need for transition metals or chemical bases. rsc.org
Exploration of Novel Ligand Exchange Reactions
Ligand exchange provides another pathway to modify or synthesize tantalum amide complexes. Pentakis(dimethylamino)tantalum(V) can undergo ligand exchange reactions where one or more of its dimethylamino ligands are replaced by other functional groups. nih.gov For example, in gas-surface reactions with hyperbranched polyglycidol films, the dimethylamino ligands can be exchanged with surface hydroxyl (R-OH) groups. nih.gov The extent of this exchange is influenced by reaction conditions; on unmodified polyglycidol surfaces, up to four of the five dimethylamino ligands can be replaced. nih.gov
In other studies, reactions between metal chlorides like TaCl₅ and lithium dimethylamide have been shown to produce not only the expected homoleptic amide but also minor products resulting from unexpected rearrangements and ligand transformations, such as the formation of chelating (dimethylaminomethylene)methylamide ligands. researchgate.net These findings highlight the diverse reactivity of the tantalum-amide system and suggest that carefully controlled ligand exchange reactions could be harnessed to create novel tantalum complexes. researchgate.net
Mechanistic Insights into Pentakis(dimethylamino)tantalum(V) Formation
Understanding the kinetic and thermodynamic factors that govern the formation and stability of Pentakis(dimethylamino)tantalum(V) is crucial for optimizing its synthesis and its application in materials science.
Reaction Kinetics and Thermodynamic Considerations
The thermal stability of Pentakis(dimethylamino)tantalum(V) is a critical factor in its primary application as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). ereztech.comscbt.com Studies on its thermal decomposition (cracking) show that it is thermally unstable at temperatures near those used for deposition. nih.gov Mass spectrometry studies of its decomposition in the gas phase reveal the appearance of numerous species as temperature increases, with dimethylamine being a primary product from the cleavage of the Ta-N bond. nih.gov At higher temperatures (above 633 K), further decomposition of the organic fragments is observed. nih.gov
Role of Solvents and Co-catalysts in Reaction Efficiency
The synthesis of pentakis(dimethylamino)tantalum(V) (PDMAT) is most commonly achieved through the reaction of a tantalum(V) halide, typically tantalum pentachloride (TaCl₅), with a lithium amide, specifically lithium dimethylamide (LiNMe₂). The efficiency of this reaction, in terms of yield, purity, and reaction time, is critically influenced by the choice of solvent. While the literature frequently mentions the use of non-polar, aromatic hydrocarbon solvents, detailed comparative studies and the specific role of co-catalysts are not extensively documented in readily available research.
The general synthetic route proceeds as follows:
TaCl₅ + 5LiNMe₂ → Ta(NMe₂)₅ + 5LiCl
The selection of an appropriate solvent is crucial for several reasons. The solvent must be inert to the highly reactive starting materials and the product. It should also facilitate the reaction by solubilizing the reactants to a sufficient degree and allow for effective temperature control. The separation of the insoluble lithium chloride (LiCl) byproduct from the soluble PDMAT product is a key step in purification, and the solvent plays a significant role in this process.
Influence of Solvent Type on Reaction Efficiency
While specific, publicly available comparative studies are scarce, the choice between different types of solvents, such as aromatic hydrocarbons and ethers, can be inferred to have a significant impact on the reaction.
Aromatic Hydrocarbons: Solvents like benzene, toluene, and xylene are often employed. These non-polar solvents are generally unreactive towards the strong nucleophiles and bases used in the synthesis. Their higher boiling points can also be advantageous for reactions requiring elevated temperatures. However, the solubility of lithium dimethylamide in these solvents can be limited, potentially affecting reaction rates.
Ethereal Solvents: Ethers such as diethyl ether or tetrahydrofuran (THF) are known to coordinate with lithium ions, which can increase the solubility and reactivity of the lithium amide. This enhanced reactivity could potentially lead to faster reaction times. However, the Lewis basicity of ethereal solvents might also lead to the formation of stable solvent-adducts with the tantalum center, which could complicate the isolation of the pure product.
The following table summarizes the potential effects of different solvent classes on the synthesis of PDMAT, based on general principles of organometallic synthesis.
| Solvent Class | Potential Advantages | Potential Disadvantages |
| Aromatic Hydrocarbons | Inertness to reactants and product; Wide temperature range | Lower solubility of lithium amide; Potentially slower reaction rates |
| Ethereal Solvents | Increased solubility and reactivity of lithium amide; Potentially faster reaction rates | Possibility of stable solvent-adduct formation; May complicate product isolation |
Role of Co-catalysts
The concept of using co-catalysts in the synthesis of metal amides is an area of active research, particularly in the context of other metals. For instance, Lewis bases are known to act as catalysts in various organic transformations involving metal amides. However, specific research detailing the use of co-catalysts to enhance the efficiency of PDMAT synthesis is not prominently featured in the available literature.
Theoretically, a co-catalyst could function in several ways:
Enhancing Reactant Solubility: A co-catalyst could interact with the lithium amide to form a more soluble complex in hydrocarbon solvents.
Activating the Tantalum Center: A Lewis basic co-catalyst could coordinate to the tantalum pentachloride, potentially making it more susceptible to nucleophilic attack by the dimethylamide anion.
Facilitating Product Release: A co-catalyst might help to break up any intermediate aggregates, thereby accelerating the formation and isolation of the final product.
Advanced Spectroscopic and Structural Characterization of Pentakis Dimethylamino Tantalum V
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei. For Pentakis(dimethylamino)tantalum(V), ¹H and ¹³C NMR are fundamental in confirming its molecular structure. While commercial suppliers often state that the NMR spectra conform to the expected structure, detailed spectral data with specific chemical shifts and coupling constants are not extensively reported in publicly available literature. ereztech.com
¹H NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy provides information about the different types of protons and their immediate electronic environment within a molecule. In the case of Pentakis(dimethylamino)tantalum(V), all the dimethylamino ligands are chemically equivalent under typical NMR experimental conditions. This equivalence would result in a single, sharp resonance in the ¹H NMR spectrum. This signal corresponds to the thirty protons of the five N(CH₃)₂ groups. The absence of multiple signals for the methyl protons would indicate a high degree of symmetry in the molecule on the NMR timescale.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Similarly, ¹³C NMR spectroscopy is used to probe the carbon skeleton of a molecule. For Pentakis(dimethylamino)tantalum(V), a single resonance would be expected in the ¹³C NMR spectrum. This peak would correspond to the ten methyl carbons of the five dimethylamino ligands, which are equivalent due to the molecule's symmetry. The specific chemical shift of this signal would be characteristic of a methyl carbon attached to a nitrogen atom, which is in turn bonded to the electropositive tantalum center.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry
Knudsen Cell Mass Spectrometry for Vapor Phase Studies
Knudsen cell mass spectrometry is a specialized technique used to study the vapor phase composition and thermodynamics of materials at high temperatures and low pressures. This method has been employed to investigate the thermal stability and decomposition of Pentakis(dimethylamino)tantalum(V), which is crucial for its application as a precursor in deposition processes.
Studies using a Knudsen cell coupled with a mass spectrometer have shown that Pentakis(dimethylamino)tantalum(V) vaporizes and can subsequently decompose at elevated temperatures. The thermal cracking of the gaseous precursor has been studied in a temperature range of 343 to 723 K. rsc.org As the temperature increases, the appearance of various gaseous species is observed. A significant decomposition product is dimethylamine (B145610) (HNC₂H₆), which corresponds to the organic ligands of the parent molecule. rsc.org At temperatures above 633 K, further decomposition of the dimethylamine ligand has been noted. rsc.org These studies are instrumental in understanding the gas-phase chemistry that occurs during ALD and CVD processes, which can influence the purity and properties of the deposited thin films. rsc.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
Although it is known to be a crystalline solid, detailed crystallographic data such as the crystal system, space group, and specific atomic coordinates for Pentakis(dimethylamino)tantalum(V) are not widely reported in the surveyed scientific literature. Such data would definitively establish the coordination geometry around the tantalum center, which is presumed to be a distorted trigonal bipyramidal or square pyramidal structure to accommodate the five dimethylamino ligands.
Crystallographic Data and Coordination Geometry
The molecular structure of Pentakis(dimethylamino)tantalum(V) consists of a central tantalum atom in the +5 oxidation state. ereztech.com This high oxidation state is stabilized by five nitrogen-donor dimethylamino (-N(CH₃)₂) ligands. The coordination of these five ligands around the tantalum center defines the molecule's geometry. While a complete set of crystallographic data from a single-crystal X-ray diffraction study is not widely published in commercial literature, the fundamental structural details are well-established. ereztech.comereztech.com
The key structural features derived from available data are summarized below.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₃₀N₅Ta | ereztech.comscbt.comnih.gov |
| Molecular Weight | 401.33 g/mol | ereztech.comscbt.comsigmaaldrich.com |
| Metal Center | Tantalum (Ta) | ereztech.com |
| Oxidation State of Ta | +5 | ereztech.com |
| Ligands | Five Dimethylamino (-N(CH₃)₂) | ereztech.com |
| Coordination Number | 5 | ereztech.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Bonding
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These vibrations provide a fingerprint of the chemical structure and the nature of the chemical bonds present.
In the analysis of Pentakis(dimethylamino)tantalum(V), IR spectroscopy is particularly useful for identifying the characteristic stretching and bending frequencies of the bonds within the molecule. Key vibrational modes include the Tantalum-Nitrogen (Ta-N) stretches, which provide direct information about the strength and nature of the metal-ligand bond. Additionally, vibrations associated with the dimethylamino ligands, such as C-H and C-N stretches, can be identified. A nondispersive infrared (NDIR) gas analyzer has been successfully used to monitor the vapor-phase density of Pentakis(dimethylamino)tantalum(V), demonstrating that the compound has a distinct absorption signature in the infrared region suitable for quantitative process monitoring. researchgate.net This is crucial for its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD). ereztech.com
Raman spectroscopy complements IR spectroscopy. Due to different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. For Pentakis(dimethylamino)tantalum(V), Raman spectroscopy can provide further insight into the Ta-N skeletal modes and the internal vibrations of the ligand framework.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the stoichiometry of a synthesized compound, confirming its purity and empirical formula. For Pentakis(dimethylamino)tantalum(V) (C₁₀H₃₀N₅Ta), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
Commercial suppliers of Pentakis(dimethylamino)tantalum(V) provide purity assays, often determined by methods like gravimetric analysis, which should align with the theoretical elemental composition. ereztech.comereztech.com For example, a purity of 99% indicates that the material consists of 99% of the target compound, with the remainder being impurities.
The theoretical elemental percentages for pure Pentakis(dimethylamino)tantalum(V) are presented in the table below.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Tantalum | Ta | 180.9479 | 1 | 180.9479 | 45.09 |
| Carbon | C | 12.011 | 10 | 120.110 | 29.93 |
| Hydrogen | H | 1.008 | 30 | 30.240 | 7.54 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 17.45 |
| Total | 401.3329 | 100.00 |
Decomposition Pathways and Reactivity Studies of Pentakis Dimethylamino Tantalum V
Thermal Decomposition Mechanisms in Inert Atmospheres
The thermal decomposition of Pentakis(dimethylamino)tantalum(V) is a crucial aspect of its application in deposition technologies, as it influences the purity and composition of the deposited films. Studies under inert atmospheres have shed light on the byproducts and temperature thresholds of its decomposition.
The thermal decomposition of PDMAT in an inert atmosphere leads to the formation of several volatile byproducts. The primary and most expected byproduct is dimethylamine (B145610) (HN(CH₃)₂), resulting from the hydrogenation of the dimethylamido ligands. researchgate.net However, detailed surface chemistry studies have identified a more complex array of volatile species.
Under ultrahigh vacuum conditions on a tantalum surface, the main desorption species identified through temperature-programmed desorption (TPD) and isothermal kinetic data include not only dimethylamine but also methane (B114726) (CH₄), ethylene (B1197577) (C₂H₄), hydrogen cyanide (HCN), and N-methyl methyleneimine (H₂C=NCH₃). researchgate.net The presence of these additional byproducts indicates that the decomposition process involves more intricate reaction pathways than simple ligand hydrogenation, including β-hydride elimination and carbon-carbon bond formation. researchgate.net In some studies, the primary decomposition products are noted to be Ta(NMe₂)₃ and Ta(NMe₂)₂ fragments.
Interactive Data Table: Volatile Byproducts of PDMAT Thermal Decomposition
| Byproduct Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Dimethylamine | HN(CH₃)₂ | Ligand Hydrogenation |
| Methane | CH₄ | Decomposition |
| Ethylene | C₂H₄ | Carbon-Carbon Forming Step |
| Hydrogen Cyanide | HCN | Decomposition |
The composition of the volatile byproducts from PDMAT decomposition is significantly influenced by temperature. The reactions involving the amido ligands on a tantalum surface have been observed to commence at approximately 450 K (177 °C). researchgate.net
Further studies using a Knudsen cell coupled with a mass spectrometer to investigate the thermal cracking of PDMAT vapor have shown that as the cracking temperature increases from 343 K to 723 K (70 °C to 450 °C), numerous gaseous species appear. acs.org Dimethylamine is a prominent byproduct across this temperature range. acs.org However, decomposition products from the HNC₂H₆ branch are observed at relatively high temperatures, specifically above 633 K (360 °C). acs.org
The addition of a co-reactant like ammonia (B1221849) can also alter the decomposition pathway in a temperature-dependent manner. Above approximately 550 K (277 °C), the presence of ammonia enhances the hydrogenation of the amido groups to form dimethylamine, while suppressing the formation of methane. researchgate.net This is attributed to the involvement of hydrogen atoms from the ammonia in the hydrogenation process. researchgate.net
Thermogravimetric analysis (TGA) is a key technique for determining the thermal stability and decomposition thresholds of precursors like PDMAT. PDMAT is reported to decompose at temperatures above 100 °C. strem.comresearchgate.net More specifically, it is considered stable up to approximately 270 °C in ALD processes. It has been noted that PDMAT experiences thermal decomposition at temperatures exceeding 300 °C. researchgate.net
TGA can be utilized to monitor the mass loss of PDMAT during heating, which helps in identifying the temperature ranges for sublimation versus decomposition. For highly purified PDMAT, TGA characterization can show a residual percentage of less than 0.5%, indicating a clean evaporation of the product. semiconductor-digest.com
Interactive Data Table: Reported Decomposition Thresholds for PDMAT
| Condition | Temperature Threshold | Reference |
|---|---|---|
| General Decomposition | >100 °C | strem.comresearchgate.net |
| ALD Process Stability | Up to ~270 °C |
Reactions with Co-reactants in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)
The controlled reaction of PDMAT with co-reactants is the foundation of its use in ALD and CVD for depositing high-quality thin films. The choice of co-reactant is critical in determining the composition and properties of the final film.
Water (H₂O) and oxygen (O₂) are common co-reactants used with PDMAT for the deposition of tantalum oxide films. sigmaaldrich.com The hydrolysis of PDMAT is a facile reaction that leads to the release of dimethylamine and the formation of tantalum oxides.
In ALD processes, the reaction is self-limiting. The PDMAT precursor pulse is followed by a purge and then a pulse of the oxygen source, such as water or oxygen plasma. elsevierpure.com Studies have shown that the use of water or oxygen plasma as the co-reactant with PDMAT results in the formation of pure Tantalum Oxide (Ta₂O₅) films. capes.gov.br In contrast, when ammonia is used as a co-reactant for the deposition of tantalum nitride (TaN), the resulting films can be contaminated with a considerable amount of carbon. capes.gov.br
The reaction between PDMAT and an oxygen source like water is utilized to grow Tantalum Oxide (Ta₂O₅) thin films, which are of significant interest for applications as high-k dielectrics in electronic devices. sigmaaldrich.com
In ALD processes using PDMAT and water, a peak growth rate of 0.68 Å/cycle has been achieved at a deposition temperature of 200 °C. researchgate.net The as-deposited films are typically amorphous and exhibit an oxygen-rich stoichiometry. researchgate.net These amorphous films can be crystallized by post-deposition annealing at high temperatures, for instance, around 700 °C. The as-deposited films have been shown to possess a high dielectric constant of 28 and a breakdown field greater than 4.5 MV/cm. harvard.edu
Interactive Data Table: Properties of Ta₂O₅ Films from PDMAT ALD
| Deposition Parameter | Value | Reference |
|---|---|---|
| Co-reactant | H₂O | researchgate.net |
| Optimal Deposition Temperature | 200 °C | researchgate.net |
| Peak Growth Rate | 0.68 Å/cycle | researchgate.net |
| As-deposited Film Structure | Amorphous | researchgate.netharvard.edu |
| Dielectric Constant | 28 | harvard.edu |
Hydrolysis Reactions with Water and Oxygen
Mechanistic Aspects of Oxide Formation
The formation of tantalum(V) oxide (Ta₂O₅) thin films from Pentakis(dimethylamino)tantalum(V) is a key process for manufacturing high-k dielectric materials used in integrated circuits. sigmaaldrich.comsigmaaldrich.com The reaction typically involves an oxygen source such as water (H₂O), molecular oxygen (O₂), ozone (O₃), nitric oxide (NO), or hydrogen peroxide (H₂O₂). sigmaaldrich.comsigmaaldrich.com The primary mechanism is a hydrolysis and condensation pathway.
2 Ta(N(CH₃)₂)₅ + 5 H₂O → Ta₂O₅ + 10 HN(CH₃)₂ wikipedia.org
It is important to control the reaction conditions, as incomplete reactions or side reactions with moisture can lead to the formation of tantalum oxo amide impurities in the final material. google.com Studies of the thermal cracking of PDMAT vapor have shown that oxygen-containing molecules can be present even without an external oxygen source, which can lead to unintentional oxygen contamination in nitride films. researchgate.net
Reactions with Nitrogen Sources (e.g., Ammonia, Monomethylhydrazine)
PDMAT is a widely used precursor for depositing tantalum nitride (TaN) thin films, which serve as crucial diffusion barriers in copper metallization schemes for semiconductors. ereztech.comargosun.com While the precursor itself contains nitrogen, an additional nitrogen source like ammonia (NH₃) or monomethylhydrazine (MMH) is often used to achieve films with desired stoichiometry and properties. argosun.comresearchgate.net
The deposition of tantalum nitride films from PDMAT can be achieved through thermal or plasma-enhanced CVD and, most notably, through atomic layer deposition (ALD), which allows for precise, self-limiting growth. ereztech.comresearchgate.net In ALD processes, the substrate is exposed to alternating pulses of the PDMAT precursor and a nitrogen co-reactant.
Studies comparing ammonia and monomethylhydrazine as the nitrogen source in thermal ALD show that the choice of co-reactant significantly impacts the resulting film's composition and electrical properties. researchgate.net Using ammonia as the nitrogen source typically results in the formation of conductive, mono-nitride stoichiometry (TaN). researchgate.net In contrast, using the more reactive monomethylhydrazine leads to the deposition of nitrogen-rich, highly resistive Ta₃N₅ films. researchgate.net The self-limiting nature of the ALD process has been confirmed for both reactants, though with different growth rates. researchgate.net
| ALD Co-reactant | Deposition Temperature | Growth Rate (at 300 °C) | Resulting Film Phase | Film Resistivity |
| Ammonia (NH₃) | 200 to 375 °C | 0.6 Å/cycle | TaN (mono-nitride) | As low as 70 mΩ·cm |
| Monomethylhydrazine (MMH) | 200 to 375 °C | 0.4 Å/cycle | Ta₃N₅ (nitrogen-rich) | High |
| This table summarizes the findings from ALD studies using PDMAT with different nitrogen sources, based on data from reference researchgate.net. |
It has been noted that PDMAT can undergo thermal decomposition at temperatures above 300 °C, which can affect the integrity of a pure ALD growth mechanism. researchgate.net
The reaction between PDMAT and nitrogen sources like ammonia involves ligand exchange and elimination. researchgate.netacs.org During the deposition process, transamination reactions can occur between the N-H bonds of the ammonia or hydrazine (B178648) and the dimethylamido ligands of the precursor. researchgate.net
Detailed surface chemistry studies on tantalum surfaces show that the presence of ammonia enhances the hydrogenation of the amido ligands to form dimethylamine, particularly at temperatures above 550 K. acs.org Isotope labeling experiments confirmed that the hydrogen atoms for this process come from the ammonia molecule. acs.org Besides direct ligand exchange, other elimination pathways for the amido ligands are possible. A significant pathway is β-hydride elimination, which results in the formation of N-methyl methyleneimine (H₂C=NCH₃) and a tantalum hydride species on the surface. acs.org
On functionalized polymeric surfaces, the extent of ligand exchange can be controlled. When PDMAT reacts with hydroxyl-terminated polyglycidol films, as many as four of the five dimethylamino ligands can be exchanged. acs.org However, if the surface is modified to have amino-termination, the reaction is much more limited, with an average of only a single ligand exchange event occurring. acs.org
Reactions with Methane for TaCxNy Films
Pentakis(dimethylamino)tantalum(V) has also been used in conjunction with methane (CH₄) to deposit tantalum carbonitride (TaCₓNᵧ) films. researchgate.net These films are investigated for their potential as diffusion barriers for copper. researchgate.net The deposition can be carried out using either thermal CVD at temperatures around 365 °C or by plasma-enhanced CVD (PECVD) at lower temperatures of 185–245 °C. researchgate.net The inclusion of carbon from the methane co-reactant modifies the film's properties, including its electrical resistivity, which differs significantly between thermal and plasma-enhanced deposition methods. researchgate.net
| Deposition Method | Temperature | Resulting Film | Electrical Resistivity |
| Thermal CVD | 365 °C | TaCₓNᵧ | 6,320–19,600 µΩ·cm |
| PECVD | 185–245 °C | TaCₓNᵧ | 440–2,360 µΩ·cm |
| This table presents data on TaCₓNᵧ film deposition using PDMAT and methane, based on reference researchgate.net. |
While methane is used as a reactant gas here, it is also a product of the decomposition of PDMAT itself on tantalum surfaces through intramolecular hydrogen transfer. acs.org
Surface Chemistry and Adsorption Phenomena
The initial adsorption of the PDMAT molecule and its subsequent reactions on a substrate surface are the defining steps of film growth, controlling adhesion, uniformity, and purity.
Gas-Surface Reactions on Various Substrates (e.g., Ta, Si, Polymeric Films)
The interaction of PDMAT with a substrate is highly dependent on the surface's chemical nature.
On Tantalum (Ta) Surfaces: Under ultrahigh vacuum conditions, the surface chemistry of PDMAT on a tantalum substrate is complex. acs.org Reactions involving the amido ligands begin at approximately 450 K. acs.org Temperature-programmed desorption (TPD) studies have identified multiple decomposition products that desorb from the surface as it is heated. acs.org These include expected products like dimethylamine from hydrogenation and N-methyl methyleneimine from β-hydride elimination, as well as products from more complex C-N and C-C bond cleavage and formation, such as methane, hydrogen cyanide, and ethylene. acs.org
| Desorption Species | Formation Pathway |
| HN(CH₃)₂ | Hydrogenation of amido ligand |
| H₂C=NCH₃ | β-hydride elimination |
| CH₄ | Intramolecular hydrogen transfer |
| HCN | Decomposition |
| C₂H₄ | Carbon-carbon forming step |
| H₂ | Decomposition |
| This table lists the main species desorbed from a Ta surface after PDMAT exposure, as identified in reference acs.org. |
On Silicon (Si) Surfaces: PDMAT is commonly used to deposit tantalum nitride barrier layers directly onto silicon substrates in semiconductor manufacturing. google.com The surface of a silicon wafer, such as Si(100), reconstructs to form rows of Si-Si dimers, which present dangling bonds and are highly reactive. illinois.edu The adsorption of PDMAT likely proceeds through the interaction of the electron lone pairs on the nitrogen atoms of the dimethylamino ligands with the Lewis acidic silicon atoms of the surface dimers. illinois.edu This initial chemisorption step is critical for anchoring the precursor to the surface before subsequent thermal or plasma-induced reactions lead to film growth. google.comillinois.edu
On Polymeric Films: The reaction of PDMAT with functionalized polymer surfaces, such as hyperbranched polyglycidol films, demonstrates the role of surface functional groups. acs.org The precursor readily reacts with hydroxyl (-OH) groups on the polymer at room temperature. acs.org The extent of the reaction, including the amount of tantalum uptake and the number of ligands exchanged, increases with the thickness of the polymer film. acs.org Studies show that the tantalum precursor penetrates the top 15-25 Å of the polymer film, regardless of the total film thickness. acs.org
Influence of Surface Termination on Ligand Exchange
The nature of the substrate surface plays a critical role in the initial reactions of Pentakis(dimethylamino)tantalum(V) (PDMAT), particularly in the extent of ligand exchange. Studies involving gas-surface reactions between PDMAT and hyperbranched polyglycidol films have demonstrated a strong dependence of the reaction on the chemical termination of the surface. nih.gov
When PDMAT reacts with unmodified polyglycidol films, which are terminated with hydroxyl (-OH) groups, the degree of ligand exchange is significant. As the thickness of the organic film increases, so does the uptake of tantalum and the number of dimethylamino ligands that are exchanged for surface hydroxyl groups. On thicker films, as many as four of the original five ligands can be lost. nih.gov
Conversely, modifying the polyglycidol surface by introducing a significant fraction of amino (-NH2) termination via an aminoalkoxysilane leads to a markedly different reaction pathway. On these amino-terminated surfaces, the reaction with the tantalum complex is altered to the extent that, on average, only a single ligand exchange event occurs. nih.gov This stark contrast highlights the sensitivity of the precursor's reactivity to the specific functional groups present on the substrate, a key factor in controlling film growth and composition in deposition processes.
Table 1: Effect of Surface Termination on PDMAT Ligand Exchange
| Surface Termination | Film Thickness | Extent of Ligand Exchange | Source |
| Hydroxyl (-OH) | Thicker films | Up to 4 ligands exchanged | nih.gov |
| Amino (-NH2) | N/A | Average of 1 ligand exchanged | nih.gov |
Precursor Penetration and Diffusion in Porous Substrates
The ability of Pentakis(dimethylamino)tantalum(V) to penetrate and diffuse into porous structures is fundamental for achieving conformal coating in high-aspect-ratio features, a common requirement in semiconductor manufacturing. Research on the interaction of PDMAT with porous organic substrates, such as hyperbranched polyglycidol films, provides insight into its diffusion behavior. nih.gov
Computational Modeling of Decomposition and Reaction Pathways (e.g., DFT)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex decomposition and reaction mechanisms of precursors like Pentakis(dimethylamino)tantalum(V). DFT simulations provide molecular-level insights into reaction energetics, predict intermediate species, and help interpret experimental observations.
Studies of the surface chemistry of PDMAT on tantalum surfaces under ultrahigh vacuum conditions, combining experimental techniques like Temperature-Programmed Desorption (TPD) with computational analysis, have identified several key reactions involving the amido ligands. These surface reactions commence at approximately 450 K. acs.org The primary gaseous species observed to desorb from the surface during these processes have been identified, providing a window into the fragmentation of the precursor. acs.org
Table 2: Major Desorption Species from PDMAT on a Ta Surface
| Desorbing Species | Chemical Formula | Source |
| Hydrogen | H₂ | acs.org |
| Methane | CH₄ | acs.org |
| Ethene | C₂H₄ | acs.org |
| Hydrogen Cyanide | HCN | acs.org |
| Dimethylamine | HN(CH₃)₂ | acs.org |
| Methylenimine | H₂C=NCH₃ | acs.org |
DFT has also been applied to understand the properties of the materials formed from PDMAT decomposition. For instance, extensive DFT studies have been conducted on the tantalum oxide system, a common product when PDMAT is used with an oxygen source. sigmaaldrich.comdtu.dk These theoretical investigations explore the amorphous and crystalline phases of tantalum oxide at various stages of oxygen deficiency, which is crucial for understanding the behavior of these materials in applications like resistive random-access memory (ReRAM). dtu.dk Furthermore, DFT calculations have been used to model the interaction of tantalum oxide clusters with co-reactants like ammonia (NH₃), which is often used with PDMAT to deposit tantalum nitride films. researchgate.net This theoretical work complements experimental findings by providing a deeper understanding of reaction mechanisms that are difficult to observe directly. researchgate.net
Applications of Pentakis Dimethylamino Tantalum V in Thin Film Deposition
Chemical Vapor Deposition (CVD) of Tantalum-Based Films
CVD is a process in which a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. PDMAT is a key precursor for depositing high-purity tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) films, which are essential in modern microelectronics. nih.govtue.nl The use of PDMAT, a metal-organic precursor, is advantageous as it allows for the deposition of chlorine-free films, avoiding potential corrosion issues associated with halide precursors. aip.orguta.edu
Tantalum nitride films are deposited using PDMAT in conjunction with a nitrogen source, such as ammonia (B1221849) (NH₃). researchgate.netsemiconductor-digest.com These films are critical components in integrated circuits, primarily for their role as diffusion barriers. aip.org Atomic Layer Deposition (ALD), a subclass of CVD that uses sequential, self-limiting surface reactions, is often the preferred method for TaN deposition in advanced applications due to its ability to produce highly conformal and uniform films, even in high-aspect-ratio structures. semiconductor-digest.comaip.org
The properties of TaN films are highly dependent on the deposition process parameters, particularly temperature. An optimal temperature window is crucial to ensure a self-limiting ALD process and to prevent the thermal decomposition of the PDMAT precursor. researchgate.net Studies have shown that PDMAT can become thermally unstable at temperatures above 300°C. researchgate.net
Research on the ALD of TaN films using PDMAT and ammonia has identified a deposition temperature window between 175°C and 280°C. researchgate.net Within this range, the film growth rate shows a slight dependence on temperature, increasing from 0.86 Å/cycle at 175°C to 1.04 Å/cycle at 280°C. researchgate.net Operating within this optimized temperature range is essential for achieving films with desired stoichiometry and electrical properties. Low precursor partial pressure, which can be influenced by canister temperature and carrier gas flow rates, also affects the deposition process. semiconductor-digest.comharvard.edu
| Deposition Temperature (°C) | Growth Rate (Å/cycle) |
|---|---|
| 175 | 0.86 |
| 280 | 1.04 |
For applications in microelectronics, especially as diffusion barriers in deep trenches and vias, film uniformity and conformality are critical. semiconductor-digest.com Processes like PVD (Physical Vapor Deposition) struggle to coat these complex topographies without creating voids or "pinch-off" effects. semiconductor-digest.com ALD using PDMAT excels in this regard, providing excellent conformality and uniformity due to its self-limiting nature. semiconductor-digest.comaip.org This ensures the integrity of the barrier layer throughout the intricate circuitry.
Good adhesion to both the underlying dielectric material and the overlying copper is a fundamental requirement for a successful diffusion barrier. nih.gov While specific process parameters to enhance adhesion using PDMAT are part of proprietary industrial processes, the use of ALD inherently promotes the formation of a dense, well-adhered film. Intermediate "glue layers" of other metals like Ruthenium have also been studied to enhance the adhesion of copper to TaN surfaces. nih.gov
In modern integrated circuits, copper is the preferred metal for interconnects due to its low electrical resistivity. semiconductor-digest.com However, copper is highly diffusive and can migrate into the surrounding insulating dielectric materials, leading to device failure. semiconductor-digest.com To prevent this, a barrier layer is required. aip.org Tantalum nitride is a widely used and effective diffusion barrier material. aip.org
As semiconductor device dimensions shrink to the sub-22nm scale, the thickness of this barrier layer must also be reduced to preserve space for the conductive copper, making the performance of ultra-thin barriers critical. semiconductor-digest.com TaN films deposited by ALD using PDMAT are a key enabling technology for these advanced applications. semiconductor-digest.com These thin, highly conformal films effectively block copper diffusion, ensuring the reliability and performance of the interconnect structures. semiconductor-digest.comaip.org The low resistivity of the cubic TaN phase is particularly desirable for this application. aip.org
PDMAT is also a precursor for the deposition of tantalum(V) oxide (Ta₂O₅) thin films. nih.gov This process is typically carried out by CVD or ALD, where PDMAT is reacted with an oxygen source such as molecular oxygen (O₂), water (H₂O), or ozone (O₃). nih.gov The resulting Ta₂O₅ films are valued for their high dielectric constant.
As Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) are scaled down, the thickness of the traditional silicon dioxide (SiO₂) gate dielectric must also decrease to maintain gate capacitance. Below a certain thickness, however, quantum tunneling effects lead to unacceptably high leakage currents. This has driven the search for alternative gate dielectric materials with a higher dielectric constant (high-κ), which allow for a physically thicker film to be used while achieving the same capacitance as a much thinner SiO₂ layer, thereby reducing leakage current.
Tantalum oxide (Ta₂O₅) is a prominent high-κ dielectric material, with a dielectric constant ranging from 20 to 60, significantly higher than that of SiO₂ (~3.9). Ta₂O₅ films deposited from PDMAT show promise as gate dielectrics in MOSFETs and as insulating layers in Dynamic Random-Access Memory (DRAM) capacitors. nih.gov Research has demonstrated that ALD-deposited Ta₂O₅ films using PDMAT and water can exhibit a dielectric constant of 28 and a high breakdown field, making them suitable for these demanding applications.
| Property | Value | Deposition Conditions |
|---|---|---|
| Dielectric Constant | 28 | Precursor vaporized at 120°C, substrate at 50-350°C |
| Breakdown Field | >4.5 MV/cm | |
| Deposition Rate | 0.065 nm/cycle | ALD conditions with water vapor |
Deposition of Tantalum Oxide (Ta₂O₅) Films
Control of Film Crystallinity
The crystallinity of tantalum-based films deposited using Pentakis(dimethylamino)tantalum(V) is a critical parameter that significantly influences their electrical and physical properties. As-deposited films, particularly tantalum pentoxide (Ta₂O₅), are typically amorphous. avsconferences.org This amorphous nature is often preferred for applications in large area electronics as it contributes to excellent device-to-device uniformity. avsconferences.org
Control over the crystalline phase is primarily achieved through post-deposition annealing. For instance, amorphous Ta₂O₅ films can be transformed into a polycrystalline β-Ta₂O₅ phase through annealing at 700°C, a structure that remains stable up to 1000°C. aip.org In plasma-enhanced atomic layer deposition (PEALD) processes, the crystallinity of tantalum nitride (TaN) films can be influenced by the deposition parameters themselves. The film's crystallinity and density have been shown to increase with longer pulse times and higher electrical power of the hydrogen plasma used as a co-reactant. semanticscholar.org The use of related precursors, such as pentakis(diethylamido)tantalum, has been shown to produce films with a nanocrystalline phase directly during deposition. semanticscholar.org
Deposition of Tantalum Carbonitride (TaCₓNᵧ) Films
Pentakis(dimethylamino)tantalum(V) and related organometallic compounds serve as single-source precursors for the deposition of tantalum carbonitride (TaCₓNᵧ) films. These films are of interest due to their unique combination of properties, including high hardness, good thermal stability, and tunable electrical resistivity.
Using a similar precursor, pentakis(diethylamido)tantalum (PDEAT), TaCN films have been thermally deposited at temperatures as low as 400°C. semanticscholar.org The resulting films were found to contain tantalum, carbon, and nitrogen, with most carbon atoms bonded directly to tantalum. semanticscholar.org These films exhibited a nanocrystalline structure with an average grain size of approximately 30 Å and a minimum resistivity of 6000 µΩ-cm when deposited at 400°C. semanticscholar.org
Furthermore, plasma-enhanced atomic layer deposition (PEALD) processes using precursors like terbutyl-imidotris(diethylamido)tantalum with hydrogen radicals have resulted in the formation of polycrystalline films that are a mix of cubic TaN and tantalum carbide (TaC), effectively forming a tantalum carbonitride material. semanticscholar.org
Atomic Layer Deposition (ALD) of Tantalum-Based Films
Atomic Layer Deposition (ALD) is a superior technique for depositing highly uniform and conformal thin films with precise, atomic-level thickness control. avsconferences.orgsemanticscholar.org Pentakis(dimethylamino)tantalum(V), commonly abbreviated as PDMAT, is a widely utilized precursor in ALD processes for creating a variety of tantalum-based films, including tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅). semanticscholar.orgresearchgate.netsemiconductor-digest.comereztech.com Its volatility and self-limiting surface reactions make it an ideal candidate for these applications. semanticscholar.orgscbt.com
ALD Temperature Window and Growth Rate Optimization
The ALD process window is a critical temperature range where self-limiting growth occurs, leading to high-quality films. For PDMAT, this window varies depending on the co-reactant and the resulting film.
For the deposition of TaNₓ films using PDMAT and ammonia, a stable ALD temperature window has been identified between 175°C and 280°C. researchgate.net Within this range, the growth rate shows a slight temperature dependence, increasing from 0.86 Å/cycle at 175°C to 1.04 Å/cycle at 280°C. researchgate.net It is noted that PDMAT can undergo thermal decomposition at temperatures exceeding 300°C, which can disrupt the self-limiting nature of ALD. researchgate.net
When depositing Ta₂O₅ via thermal ALD with water as the co-reactant, the process window is typically between 200°C and 250°C. semanticscholar.org A saturated growth rate of approximately 0.6 to 0.68 Å/cycle is achieved at 200°C. avsconferences.orgaip.org In plasma-enhanced ALD (PEALD) of Ta₂O₅ using an oxygen plasma, the process window can be extended to lower temperatures, from 150°C to 250°C, with a higher growth rate of about 1.2 Å/cycle. semanticscholar.orgaip.org
The following table summarizes the ALD process parameters for PDMAT.
| Film Type | Deposition Method | Co-reactant | ALD Temperature Window (°C) | Growth Rate (Å/cycle) |
| TaNₓ | Thermal ALD | Ammonia (NH₃) | 175 - 280 | 0.86 - 1.04 researchgate.net |
| Ta₃N₅ | Thermal ALD | Monomethylhydrazine (MMH) | ~300 | 0.4 researchgate.net |
| Ta₂O₅ | Thermal ALD | Water (H₂O) | 200 - 250 | ~0.6 - 0.68 avsconferences.orgaip.orgsemanticscholar.org |
| Ta₂O₅ | PEALD | Oxygen (O₂) Plasma | 150 - 250 | ~1.2 semanticscholar.orgaip.org |
Pulse/Purge Cycles and Precursor Delivery Strategies
In ALD, the sequential and separate introduction of the precursor and reactant is fundamental to achieving self-limiting surface reactions. The duration of these pulses and the subsequent purge steps are critical for process optimization. For Ta₂O₅ ALD using PDMAT, good saturation behavior is observed for precursor pulse times greater than approximately 1 second. semanticscholar.org The purge steps, which follow each precursor and reactant pulse, must be long enough to remove any unreacted molecules and volatile byproducts from the reaction chamber to prevent chemical vapor deposition (CVD)-type growth.
As PDMAT is a solid precursor, its delivery into the ALD reactor presents specific challenges. semiconductor-digest.comscbt.com It is typically heated in a canister to generate sufficient vapor pressure, and a carrier gas (e.g., nitrogen or helium) is flowed through the canister to transport the precursor vapor to the process chamber. semiconductor-digest.com Maintaining uniform heating is crucial to ensure a stable and repeatable delivery rate. Challenges in precursor delivery can arise from the low vapor pressure of PDMAT and the loss of heat due to vaporization, which can affect the partial pressure of the precursor in the carrier gas. semiconductor-digest.com
Oxidant Selection for TaNₓ and Ta₂O₅ Films (e.g., O₃, NH₃)
The choice of co-reactant is decisive in determining the composition and properties of the final film. To deposit tantalum nitride films, nitrogen-containing reactants are used. Ammonia (NH₃) is a common choice that, when reacted with PDMAT, yields conductive, mono-nitride stoichiometry TaN films. researchgate.net Alternatively, using monomethylhydrazine (MMH) as the nitrogen source results in the deposition of nitrogen-rich, high-resistivity Ta₃N₅ films. researchgate.net A mixed remote plasma of hydrogen (H₂) and ammonia (NH₃) has also been employed to reduce PDMAT for TaN deposition. semiconductor-digest.com
For the deposition of tantalum oxide (Ta₂O₅), various oxygen sources can be utilized. Water (H₂O) is a common co-reactant in thermal ALD processes with PDMAT. aip.orgsemanticscholar.org Other potential oxidants include oxygen (O₂), ozone (O₃), nitric oxide (NO), and hydrogen peroxide (H₂O₂). sigmaaldrich.comchemical-suppliers.eu In plasma-enhanced ALD, an oxygen plasma is frequently used as the oxidant, providing highly reactive oxygen radicals that facilitate the reaction at lower temperatures. semanticscholar.orgaip.org
Plasma-Enhanced ALD (PEALD) for Enhanced Film Quality
Plasma-Enhanced Atomic Layer Deposition (PEALD) is an advanced form of ALD that utilizes a plasma to generate highly reactive species from the co-reactant gas. researchgate.net This technique offers several advantages over conventional thermal ALD for the deposition of tantalum-based films from PDMAT.
PEALD processes typically exhibit higher growth rates at lower deposition temperatures. semanticscholar.org For example, PEALD of Ta₂O₅ from PDMAT and an oxygen plasma achieves a higher growth rate and can be performed at temperatures as low as 150°C, which is about 50°C lower than the thermal process. semanticscholar.org The enhanced reactivity of plasma-generated radicals is responsible for this expanded process window. semanticscholar.org
Furthermore, PEALD often leads to films with improved quality. PEALD-grown Ta₂O₅ films have shown better material properties compared to their thermally grown counterparts. semanticscholar.orgaip.org For TaN films, the use of plasma can increase film density and crystallinity. semanticscholar.orgsemiconductor-digest.com The density of PEALD TaN is reported to be around 11.6 g/cm³, which is significantly higher than that of thermally deposited ALD TaN. semiconductor-digest.com This enhanced density contributes to better performance, such as a 50% reduction in via resistance when used as a copper diffusion barrier in interconnects. semiconductor-digest.com
Area-Selective Deposition Techniques
Pentakis(dimethylamino)tantalum(V) (PDMAT) is a key precursor in area-selective deposition (ASD), a bottom-up manufacturing technique that enables the direct placement of materials onto specific regions of a patterned substrate. This method is crucial for fabricating complex, next-generation nanoelectronic devices. In ASD processes, typically a variation of atomic layer deposition (ALD), the chemical differences between distinct surface regions are exploited to achieve selective film growth.
One common strategy involves the use of self-assembled monolayers (SAMs) or other organic inhibitor layers that passivate the "non-growth" surfaces, preventing the adsorption and reaction of the PDMAT precursor. For instance, in the fabrication of interconnects in integrated circuits, ASD of tantalum nitride (TaN) using PDMAT can be employed to selectively deposit the material on dielectric surfaces while preventing growth on adjacent metal surfaces like copper or tungsten ibm.com. The process is challenging because the high temperatures often required for high-quality TaN ALD (around 300 °C) can exceed the thermal stability of many organic inhibitors ibm.com.
Characterization of Pentakis(dimethylamino)tantalum(V)-Derived Thin Films
The performance of thin films derived from PDMAT is intrinsically linked to their structural, chemical, and electrical properties. A suite of advanced analytical techniques is employed to thoroughly characterize these films.
Structural Analysis (e.g., GAXRD, TEM, SEM, AFM)
The crystal structure, surface morphology, and microstructure of PDMAT-derived films are critical determinants of their functionality.
Grazing Angle X-ray Diffraction (GAXRD): This technique is used to identify the crystalline phases present in the deposited films. Depending on the deposition process parameters (e.g., co-reactant, temperature), films grown from PDMAT can be amorphous or crystalline. For example, tantalum nitride films can exhibit various phases such as cubic TaN, hexagonal TaN, or Ta2N, each with distinct properties researchgate.net. GAXRD helps in correlating these phases with the deposition conditions.
Transmission Electron Microscopy (TEM): TEM provides high-resolution, cross-sectional views of the film structure, allowing for precise measurement of film thickness, conformality on complex topographies, and grain size analysis researchgate.net. For instance, in ASD applications, cross-sectional TEM images can verify that selective growth has occurred on the intended surfaces, such as the vertical sidewalls of 3D fin structures, while the horizontal surfaces remain free of deposition.
Scanning Electron Microscopy (SEM): SEM is utilized to examine the surface morphology and topography of the deposited films. It can reveal information about surface roughness, grain structure, and the presence of defects like pinholes or cracks researchgate.net. When combined with compositional analysis, it provides a comprehensive picture of the film's surface quality.
Atomic Force Microscopy (AFM): AFM offers a three-dimensional characterization of the film's surface with nanoscale resolution. It is used to quantify key parameters like root mean square (RMS) surface roughness arxiv.org. For example, AFM analysis of tantalum films has measured RMS surface roughness values as low as 0.568 nm, which is a critical parameter for applications in superconducting circuits where smooth interfaces are required arxiv.org.
The complementary nature of these techniques provides a holistic understanding of the film's physical structure. For example, by comparing columnar structures observed in SEM and AFM with grain structures from TEM, it can be determined if the columns consist of single grains researchgate.net.
Table 1: Comparison of Structural Analysis Techniques
| Technique | Primary Information Obtained | Typical Application for PDMAT-derived Films |
| GAXRD | Crystalline phase and orientation | Identifying specific tantalum nitride (e.g., α-Ta, β-Ta, TaN, Ta3N5) or oxide phases. |
| TEM | Film thickness, conformality, grain size, crystal structure | Verifying selective deposition in ASD, measuring nanometer-scale film thickness. |
| SEM | Surface morphology, topography, defect inspection | Assessing surface quality and uniformity of the deposited film. |
| AFM | 3D surface topography, quantitative surface roughness | Measuring root mean square (RMS) roughness of ultra-thin films. |
Chemical Composition Analysis (e.g., XPS, RBS, SNMS)
Determining the precise elemental composition and stoichiometry of the films is essential for ensuring they meet performance specifications.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical bonding states within the top few nanometers of a film. For tantalum-based films, XPS is used to identify the different oxidation states of tantalum (e.g., Ta⁰, Ta³⁺, Ta⁵⁺) arxiv.orgnih.gov. This is crucial for understanding the composition of native oxide layers and sub-oxide interfaces, which can significantly impact device performance arxiv.orgnih.gov. By analyzing the Ta 4f core level spectra, researchers can distinguish between metallic tantalum, sub-oxides, and the fully oxidized Ta2O5 nih.gov.
Rutherford Backscattering Spectrometry (RBS): RBS is a non-destructive technique used to determine the stoichiometry and areal density of elements in a thin film. It is particularly useful for verifying the bulk composition of films like tantalum nitride (TaNx) or tantalum oxide (TaOx) and ensuring they have the desired ratio of tantalum to nitrogen or oxygen researchgate.net.
Sputtered Neutral Mass Spectrometry (SNMS): While not as commonly cited in the initial search results, SNMS is a high-resolution depth profiling technique that can provide detailed information on the distribution of elements and impurities throughout the thickness of the film.
These techniques confirm that the desired stoichiometry has been achieved, for instance, distinguishing between the conductive TaN phase and the insulating Ta3N5 phase, which can be deposited from PDMAT using different nitrogen co-reactants like ammonia or monomethylhydrazine researchgate.net.
Investigation of Impurity Incorporation (Oxygen, Carbon)
A significant challenge when using organometallic precursors like PDMAT is the potential for incorporation of impurities, primarily carbon and oxygen, into the deposited film.
Oxygen Incorporation: Oxygen contamination is a pervasive issue. A study using Knudsen cell mass spectrometry revealed that PDMAT vapor can contain oxygen-containing molecules, which explains the systematic presence of oxygen in as-deposited TaN films even in high-vacuum ALD/CVD processes nih.gov. XPS and other compositional analysis techniques are used to quantify the atomic percentage of oxygen in the films. In some cases, oxygen content can be as high as 25 at.% depending on the precursor and deposition conditions researchgate.net. However, optimized thermal ALD processes using PDMAT have been reported to produce films with undetectable oxygen and carbon levels researchgate.net.
Carbon Incorporation: Carbon is another common impurity stemming from the dimethylamino [(N(CH3)2)] ligands of the PDMAT molecule. The completeness of the reaction between the precursor and the co-reactant determines the residual carbon content. High carbon levels can degrade the film's electrical properties, increasing resistivity. Annealing the films at elevated temperatures can sometimes lead to the formation of tantalum carbide (TaC), which is detectable by XPS fnal.gov.
Electrical Property Evaluation (I-V, C-V Profiling, Resistivity, Dielectric Constant)
The electrical characteristics of PDMAT-derived films are paramount for their application in microelectronics.
Resistivity: For metallic films like TaN used as diffusion barriers and metal gates, low resistivity is essential. The resistivity is highly dependent on the film's phase and purity. TaN films deposited via thermal ALD using PDMAT and ammonia have achieved resistivities as low as 70 mΩ·cm researchgate.net. In contrast, different phases of tantalum nitride produced by other methods can have resistivities ranging from 166 µΩ·cm for β-Ta to over 500 µΩ·cm for hexagonal TaN researchgate.net. Amorphous TaN films, often deposited from organometallic precursors, can have resistivities in the range of a few mΩ·cm.
Dielectric Constant: For dielectric films like tantalum pentoxide (Ta2O5), a high dielectric constant (k) is desired for applications in capacitors for DRAMs and other devices. Ta2O5 is a high-k dielectric that can be deposited using PDMAT and an oxygen source (like H2O or O2 plasma).
Current-Voltage (I-V) and Capacitance-Voltage (C-V) Profiling: These measurements are performed on capacitor structures incorporating the PDMAT-derived film. I-V measurements are used to assess the leakage current density and dielectric breakdown strength of insulating films like Ta2O5 or Ta3N5. C-V profiling helps determine the dielectric constant, as well as characterize interface trap densities and fixed charges within the dielectric stack.
Table 2: Electrical Properties of PDMAT-Derived Tantalum Nitride Films
| Property | Co-reactant | Resulting Phase | Typical Value | Reference |
| Resistivity | Ammonia (NH3) | TaN | ~70 mΩ·cm | researchgate.net |
| Resistivity | Monomethylhydrazine (MMH) | Ta3N5 | High (Insulating) | researchgate.net |
Challenges and Future Directions in Thin Film Applications
Despite the advantages of Pentakis(dimethylamino)tantalum(V) as a precursor, several challenges remain. The primary challenge is minimizing carbon and oxygen impurity incorporation, which can degrade the electrical and material properties of the films nih.gov. The thermal stability of PDMAT itself can also be a concern, as decomposition at higher temperatures can lead to a loss of the self-limiting growth characteristic of ALD researchgate.net.
For area-selective deposition, a key challenge is the limited thermal stability of the inhibitor layers used to passivate non-growth surfaces, which restricts the available process window for high-temperature ALD ibm.com. Developing more robust and efficient inhibitors is a major area of ongoing research.
Future directions will likely focus on:
Novel Co-reactants: Exploring new co-reactants that enable lower-temperature deposition and more efficient removal of the precursor's ligands to achieve higher purity films.
Advanced Deposition Techniques: Further development of energy-enhanced ALD processes, such as plasma-enhanced ALD (PEALD), to improve film quality and reduce impurities at lower temperatures researchgate.net.
Improved Inhibitors for ASD: Synthesizing new inhibitor molecules and developing advanced surface passivation strategies to expand the capabilities and process windows for area-selective deposition of tantalum-based films ibm.com.
Integration into 3D Architectures: As semiconductor devices continue to scale vertically, conformally coating complex 3D structures with high-purity films from PDMAT will be a critical area of focus.
Addressing these challenges will be essential for the continued use of Pentakis(dimethylamino)tantalum(V) in the fabrication of future generations of electronic and energy devices.
Achieving Ultra-High Purity in Precursors
The purity of the Pentakis(dimethylamino)tantalum(V) precursor is a critical factor that directly impacts the properties of the deposited thin films. For advanced semiconductor applications, particularly at nodes below 22nm, ultra-high purity (UHP) precursors are essential. Impurities such as chlorides, lithium, and other metals can be detrimental to the performance and reliability of the final device.
While sublimation is a common purification technique for volatile compounds like PDMAT, it has limitations. Some impurities can co-sublimate with the precursor, making it difficult to achieve the required purity levels. To overcome this, multi-step purification processes have been developed. These proprietary methods, often carried out in specialized reactors, can yield highly crystalline, microcrystalline pale yellow PDMAT with purities exceeding 99.99995%. These processes are effective in reducing chloride content to less than 10 ppm and minimizing oxygen and total trace metal impurities.
The verification of precursor purity is typically performed using a combination of analytical techniques. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to quantify trace metal impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR at 400 MHz, is a powerful tool for identifying and quantifying organic and oxo-tantalum impurities. Thermogravimetric Analysis (TGA) can also be employed to ensure the clean evaporation of the product, with a residual percentage of less than 0.5% being indicative of high purity.
Table 1: Analytical Techniques for Purity Verification of Pentakis(dimethylamino)tantalum(V)
| Analytical Technique | Purpose | Typical Purity Metrics |
| ICP-MS | Quantification of trace metal impurities | >99.99995% (trace metals basis) |
| ¹H NMR (400 MHz) | Identification and quantification of organic and Ta-Oxo impurities | <99.6% |
| TGA | Assessment of thermal stability and residual content | <0.5% residual |
Controlling Trace Metal and Oxygen Impurities in Films
Trace metal and oxygen impurities within the deposited thin films can significantly degrade their electrical and physical properties. For instance, in tantalum nitride barrier layers for copper interconnects, oxygen impurities can lead to the formation of "Ta-O" species, which act as capacitors rather than conductive barriers, thereby increasing the film's resistance. At film thicknesses between 10-25 Å, trace metal impurities can negatively affect the density, resistivity, and nucleation properties of the film.
Control over these impurities begins with the use of ultra-high purity precursors, as discussed in the previous section. Beyond precursor purity, the deposition process itself plays a crucial role. Plasma-Enhanced Atomic Layer Deposition (PAALD) has been shown to be more effective than conventional thermal ALD in producing films with lower impurity levels. For example, TaN films deposited by PAALD exhibit significantly lower carbon and oxygen content compared to those deposited by thermal ALD.
Post-deposition treatments can also be employed to mitigate the impact of certain impurities. For instance, treating tantalum oxide films with oxygen plasma can "heal" oxygen vacancies within the film, reducing leakage currents and improving the dielectric properties. The thermal cracking of the PDMAT precursor can itself be a source of oxygen contamination in the deposited films, as studies have shown the presence of oxygen-containing molecules in the cracked vapor.
Table 2: Comparison of Impurity Content in TaN Films Deposited by ALD and PAALD
| Deposition Method | Carbon Content (atomic %) | Oxygen Content (atomic %) |
| Thermal ALD | 8-10 | 11 |
| PAALD | 3 | 4 |
Data sourced from a study using pentakis(ethylmethylamino)tantalum (PEMAT) as the precursor, which provides a comparative insight into the effect of plasma enhancement.
Scalability of Deposition Processes
The scalability of deposition processes using Pentakis(dimethylamino)tantalum(V) is a key consideration for high-volume manufacturing in the semiconductor and related industries. Both ALD and CVD are the primary techniques employed, each with its own advantages and disadvantages regarding scalability.
CVD processes generally have higher deposition rates, which translates to higher throughput, making them well-suited for large-scale production where speed is a critical factor. However, CVD can face challenges with uniformity and conformality, especially on substrates with complex, high-aspect-ratio topographies, which are common in modern nanoscale devices.
ALD, on the other hand, is known for its exceptional conformality and precise thickness control at the atomic level, which are crucial for fabricating next-generation devices. While traditional ALD processes can have lower throughput compared to CVD, advancements in reactor technology have addressed this limitation. Batch-type ALD and PEALD reactors are now widely used in industries like solar cell manufacturing, achieving high throughputs of over 20,000 wafers per hour. The ability of ALD to deposit uniform and pinhole-free films on complex structures makes it indispensable for scaling down microelectronic devices.
Table 3: Comparison of ALD and CVD for Scalable Thin Film Deposition
| Feature | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) |
| Throughput | Generally lower, but high-throughput systems exist | Generally higher |
| Conformality | Excellent, ideal for high-aspect-ratio structures | Can be challenging on complex topographies |
| Thickness Control | Atomic-level precision | Less precise |
| Scalability | Well-established in high-volume manufacturing (e.g., solar cells) | Widely used for industrial applications |
Novel Substrate Interactions and Interface Engineering
The interaction between the Pentakis(dimethylamino)tantalum(V) precursor and the substrate surface is fundamental to the ALD and CVD growth processes. This interaction dictates the initial nucleation and subsequent growth of the thin film, influencing its final properties. The chemical nature of the substrate surface plays a significant role in the adsorption and reaction of the precursor molecules.
Interface engineering, the deliberate modification of the interface between the substrate and the deposited film, is a powerful strategy to enhance device performance. By carefully selecting the initial layers or treating the substrate surface, the electrical and physical properties of the thin film stack can be tailored. For example, in the deposition of nanolayered Ta₂O₅-Al₂O₃ composite films on silicon, the sequence of deposition (i.e., whether Al₂O₃ or Ta₂O₅ is deposited first) can significantly impact the electrical properties of the resulting dielectric layer. The introduction of Al₂O₃ into Ta₂O₅ can effectively decrease leakage current.
Furthermore, in the context of photoelectrochemical applications, interface engineering of TaN-based films has been shown to be crucial for improving efficiency. While not directly using PDMAT in all cited studies, the principles of modifying both the bottom (substrate-film) and top (film-environment) interfaces to enhance charge separation and injection are broadly applicable. For instance, the use of different underlayers can promote the growth of specific crystalline phases of tantalum nitride, which in turn affects the film's properties. The energetics of precursor adsorption and decomposition have been shown to differ significantly on different metal substrates, such as Ni(110) versus Cu(110), highlighting the importance of the substrate in the initial stages of film growth.
Catalytic Applications of Pentakis Dimethylamino Tantalum V in Organic Synthesis
Role as a Catalyst for Organic Transformations
Pentakis(dimethylamino)tantalum(V), often abbreviated as PDMAT or Ta(NMe₂)₅, functions as a precatalyst that, upon reaction with substrates, generates the catalytically active species in situ. Its primary role in organic synthesis is centered on facilitating challenging intermolecular coupling reactions. The labile nature of the tantalum-nitrogen bonds in the Ta(NMe₂)₅ structure allows for ligand exchange and the formation of reactive intermediates that drive catalytic cycles. smolecule.com Its most significant and well-documented application is in the hydroaminoalkylation of olefins, a process that forges new alkylamines by adding an amine's α-C-H bond across an alkene. smolecule.com
Amine Coupling Reactions
Ta(NMe₂)₅-derived catalysts have proven effective in promoting intermolecular amine coupling reactions, particularly the addition of amines to unactivated alkenes. smolecule.com This transformation represents a powerful tool for the synthesis of complex amine architectures from simple, readily available starting materials. The catalyst facilitates the coupling of both N-alkyl arylamines and dialkylamines with olefins, demonstrating its utility in constructing diverse amine scaffolds. smolecule.comtennessee.edu For instance, the coupling of N-methylaniline with 1-octene (B94956) proceeds in very high yield, showcasing the catalyst's efficiency in this class of reactions. smolecule.com
Hydrosilylation Reactions
While Pentakis(dimethylamino)tantalum(V) is a versatile catalyst for several organic transformations, its application in hydrosilylation reactions is not a prominent or well-documented area in peer-reviewed scientific literature. Although some commercial suppliers suggest its potential for catalytic activity in hydrosilylation, detailed research findings, mechanistic studies, and substrate scope for this specific transformation are not extensively reported, in contrast to its established role in hydroaminoalkylation. smolecule.com
Hydroaminoalkylation of Olefins and Unactivated Olefins
The hydroaminoalkylation of olefins is a cornerstone application of catalysts derived from Pentakis(dimethylamino)tantalum(V). This reaction involves the addition of an α-C-H bond of an amine across the C=C double bond of an olefin. Catalysts generated from Ta(NMe₂)₅ are particularly noteworthy for their ability to perform this transformation on unactivated olefins, which are typically challenging substrates. smolecule.com
Research has shown that Ta(NMe₂)₅ catalyzes the addition of N-alkylarylamine α-C–H bonds across mono- and 2,2-disubstituted olefins, yielding branched alkylamine products with high regioselectivity and in excellent yields. smolecule.com The reaction is effective for both cyclic and acyclic amines and can even be applied in an intramolecular fashion. smolecule.com While early reports on the α-alkylation of dimethylamine (B145610) with olefins showed limited success, subsequent studies using N-alkyl anilines demonstrated significantly improved efficiency, achieving yields greater than 95%. smolecule.com
| Amine Reactant | Olefin Reactant | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Reference |
| N-methylaniline | 1-Octene | 4 | 165 | >95 | smolecule.com |
| N-methylaniline | Styrene | 4 | 165 | 93 | smolecule.com |
| N-methylaniline | 4-Chlorostyrene | 4 | 165 | 96 | smolecule.com |
| N-methylaniline | α-Methylstyrene | 8 | 165 | 91 | smolecule.com |
| Pyrrolidine | 1-Octene | 8 | 165 | 86 | smolecule.com |
| N-ethylaniline | 1-Octene | 8 | 165 | 80 | smolecule.com |
This table presents a selection of hydroaminoalkylation reactions catalyzed by systems derived from Pentakis(dimethylamino)tantalum(V).
C-alkylation of Secondary Amines with 1-alkenes
The C-alkylation of secondary amines with 1-alkenes is a specific class of the broader hydroaminoalkylation reaction, where the catalyst activates a C-H bond at the carbon alpha to the nitrogen atom of a secondary amine for addition to an alkene. Ta(NMe₂)₅ has been successfully employed as a precatalyst for this transformation. smolecule.com For example, the reaction between the secondary amine N-methylaniline and the 1-alkene 1-octene proceeds efficiently to form the corresponding branched tertiary amine. smolecule.com This method provides a direct route to synthesize tertiary amines, which can be challenging to obtain selectively through traditional N-alkylation methods due to overalkylation. smolecule.commasterorganicchemistry.com The reaction demonstrates high selectivity for the branched product, resulting from the addition of the amine's methyl C-H bond across the alkene. smolecule.com
Mechanism of Catalytic Activity
The catalytic activity of Pentakis(dimethylamino)tantalum(V) in hydroaminoalkylation is proposed to proceed through a well-defined mechanism. The process is initiated by the in-situ formation of a tantalum bis(amide) complex from the Ta(NMe₂)₅ precatalyst. The key steps of the catalytic cycle are as follows:
Amine Elimination: The tantalum bis(amide) complex eliminates a molecule of amine via α-proton abstraction. This step is often turnover-limiting and generates a highly reactive tantalum η²-imine complex. tennessee.edu
Olefin Insertion: The alkene substrate inserts into the tantalum-carbon (Ta-C) bond of the η²-imine intermediate. smolecule.comtennessee.edu
Protonolysis: The resulting tantalacycloalkane intermediate undergoes protonolysis by another molecule of the amine reagent. This final step releases the alkylated amine product and regenerates the active tantalum bis(amide) catalyst, allowing the cycle to continue. smolecule.comtennessee.edu
Deuterium-labeling experiments support this mechanistic pathway, indicating that the generation of the η²-imine complex is a crucial and rate-determining step. smolecule.comtennessee.edu
Comparison with Other Tantalum-Based Catalysts
While Pentakis(dimethylamino)tantalum(V) is a competent precatalyst, its performance has been compared to other tantalum complexes, particularly mixed-halide amido systems. Research has shown that chloro-amido and chloro-anilido tantalum complexes, such as [TaCl₃(NEt₂)₂]₂ and [TaCl₃(NMePh)₂]₂, can exhibit significantly higher catalytic activity for hydroaminoalkylation reactions. tennessee.edu
These chloro-tantalum complexes catalyze the addition of N-alkyl-arylamines to alkenes under much milder conditions, with some reactions proceeding at temperatures as low as 90 °C, compared to the 160-165 °C typically required for the Ta(NMe₂)₅ system. tennessee.edu The enhanced efficiency is attributed to a more favorable partitioning of the key η²-imine intermediate. In the case of the chloro complexes, this intermediate is more likely to react with the alkene (the productive pathway) rather than revert to the starting bis(amide) complex. This improved partitioning is thought to be a result of reduced steric hindrance and lower electron density at the tantalum center in the chloro-amido catalysts compared to the homoleptic Ta(NMe₂)₅ precatalyst. tennessee.edu
Synthesis of New Tantalum Organometallic Complexes from Pentakis Dimethylamino Tantalum V
Pentakis(dimethylamino)tantalum(V) as a Versatile Starting Material
Pentakis(dimethylamino)tantalum(V), also known by the acronyms PDMAT or TADMA, is an organotantalum compound where the tantalum metal center is in the +5 oxidation state and is coordinated to five dimethylamino (-NMe₂) ligands. acs.orgntu.edu.tw This structure makes the compound highly reactive and a valuable starting material in organometallic synthesis. acs.org While it is widely utilized as a volatile solid precursor for creating tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, its utility extends significantly into synthetic organometallic chemistry. ntu.edu.twsigmaaldrich.com The tantalum-nitrogen bonds are susceptible to cleavage, enabling ligand exchange reactions where the dimethylamido groups are replaced by other organic fragments, leading to a diverse range of new tantalum complexes. acs.orgresearchgate.net
Ligand Substitution Reactions for Novel Complex Formation
The development of new tantalum complexes from Pentakis(dimethylamino)tantalum(V) predominantly relies on ligand substitution or ligand exchange reactions. In these processes, one or more of the dimethylamido ligands are replaced by a different incoming ligand. This approach allows for the precise tuning of the properties of the resulting metal complex. The choice of the incoming ligand is crucial as it determines the stability, coordination geometry, and subsequent reactivity of the newly formed tantalum compound.
A specific example of this stabilization strategy is the synthesis of Tetrakis(dimethylamido)(di-tert-butylmalonato)tantalum(V). acs.org This compound is formed through the reaction of Pentakis(dimethylamino)tantalum(V) with di-tert-butyl malonate. acs.orgresearchgate.net In this reaction, one equivalent of the malonate displaces one dimethylamido group, and a molecule of dimethylamine (B145610) is eliminated. The resulting complex features the tantalum center coordinated to four remaining dimethylamido ligands and one bidentate di-tert-butyl malonate ligand. acs.org This creates a more stable, six-coordinated monomeric complex with improved properties suitable for applications like liquid injection metalorganic chemical vapor deposition (LI-MOCVD). acs.orgacs.org
Exploration of Reactivity with Different Ligand Types
The reactivity of Pentakis(dimethylamino)tantalum(V) extends to a variety of other ligand types beyond malonates. Research has shown its utility as a catalyst or precursor in reactions involving different amines and alkenes. For instance, it has been used as a catalyst for the hydroaminoalkylation of unactivated alkenes with N-alkylarylamines. researchgate.net Furthermore, related tantalum amide and imido complexes can be synthesized by reacting tantalum chlorides with appropriate amine derivatives, showcasing the broader synthetic potential of tantalum-nitrogen bonded compounds. ntu.edu.tw The reaction of tantalum pentakis(dimethylpyrazolate), a compound analogous to PDMAT, with carbon disulfide demonstrates unusual reactivity, leading to the scission of the C=S bond. These examples highlight the diverse reaction pathways available from tantalum amido precursors.
Characterization of Derived Tantalum Complexes
The novel tantalum complexes synthesized from Pentakis(dimethylamino)tantalum(V) require thorough characterization to confirm their structure and purity. A suite of analytical techniques is typically employed to elucidate the molecular structure and properties of these new compounds.
For Tetrakis(dimethylamido)(di-tert-butylmalonato)tantalum(V), researchers have utilized a combination of spectroscopic and analytical methods for full characterization. acs.org These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the proton and carbon environments within the molecule, confirming the presence of both the dimethylamido and di-tert-butylmalonato ligands and their connectivity to the tantalum center. acs.orgresearchgate.net
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry helps to determine the molecular weight of the complex and provides fragmentation patterns that support the proposed structure. acs.org
Elemental Analysis : This technique provides the empirical formula of the compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen, which is then compared against the calculated theoretical values. acs.org
Single-Crystal X-ray Diffraction : This powerful method provides a definitive three-dimensional structure of the molecule in the solid state. For the malonato-stabilized tantalum complex, X-ray diffraction confirmed a mononuclear structure with a distorted octahedral geometry around the central tantalum atom, which is coordinated by four dimethylamido groups and one chelating di-tert-butyl malonate ligand. acs.orgresearchgate.net
Thermal Properties and Stability
The thermal properties of new organometallic tantalum complexes are critical for their application, particularly as precursors in Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The goal is often to design molecules that are volatile yet thermally stable, decomposing cleanly at a specific temperature without leaving impurities.
Research has focused on enhancing thermal stability by modifying the ligand environment of the tantalum center. For example, the introduction of bulky chelating ligands can increase the stability of the resulting complexes. acs.org
Tantalum(V) tert-butyl-imido/N-alkoxy carboxamide Complexes: A study of complexes such as Ta(NtBu)(edpa)₃ and Ta(NtBu)(mdpa)₃ showed excellent thermal characteristics. nih.gov Thermogravimetric analysis (TGA) revealed that these complexes undergo a clear, single-step weight loss, indicating they are likely to vaporize before significant decomposition. nih.gov They also exhibit low nonvolatile residues, which is a highly desirable trait for CVD and ALD precursors. nih.gov
Tantalum Imido Amidinate Complexes: Complexes like **Ta(NtBu)(iPrNCMeNiPr)₂(NMe₂) ** have been shown to possess high thermal stability. nih.gov This specific compound has a decomposition point that is 65–160 °C higher than many widely used film growth precursors, making it a very promising candidate for advanced deposition techniques. nih.gov All the imido amidinate complexes studied were volatile, subliming between 120 and 203 °C. nih.gov
Tantalum Dibenzyl Complexes: The thermolysis of dibenzyl tantalum complexes supported by diazadiene ligands has been investigated. researchgate.net These complexes undergo α-hydrogen elimination upon heating to form the corresponding benzylidene complexes, with the reaction following first-order decay kinetics. researchgate.net This type of study provides fundamental data on the stability and decomposition pathways of tantalum-alkyl bonds.
The table below presents thermal data for selected tantalum complexes derived from amido precursors.
Table 2: Thermal Properties of Selected Tantalum Complexes
| Complex | Analysis Method | Key Finding | Reference |
|---|---|---|---|
| Ta(NtBu)(edpa)₃ | TGA | Single-step weight loss, low nonvolatile residue. | nih.gov |
| Ta(NtBu)(iPrNCMeNiPr)₂(NMe₂) | Decomposition Study | Decomposition point is 65-160 °C higher than standard precursors. | nih.gov |
| Ta(NtBu)(tBuNCMeNtBu)₂X (X=F, Cl, Br) | Sublimation | Volatile, sublime between 120-203 °C. | nih.gov |
Potential Applications of New Tantalum Complexes in Catalysis and Materials Science
The development of new organometallic complexes from Pentakis(dimethylamino)tantalum(V) and related amido precursors has opened doors to significant advancements in both catalysis and materials science.
Applications in Catalysis
Tantalum complexes have emerged as effective catalysts for a variety of organic transformations, most notably hydroaminoalkylation. This reaction, which forms a C-C bond between an amine and an alkene, is a powerful tool for synthesizing complex amines from simple starting materials.
Hydroaminoalkylation: Tantalum-amidate, -ureate, and -binaphtholate complexes have been successfully employed as catalysts for the hydroaminoalkylation of alkenes. nih.govnih.govacs.org These catalysts demonstrate high efficiency and, in some cases, high enantioselectivity, which is crucial for the synthesis of chiral amines used in pharmaceuticals. nih.govacs.org For example, tantalum binaphtholate catalysts have achieved up to 98% enantiomeric excess (ee) in the intermolecular hydroaminoalkylation of unactivated alkenes. acs.org A notable development is the use of a tantalum ureate pre-catalyst for photocatalytic hydroaminoalkylation at room temperature, a significant improvement over the high temperatures typically required for such reactions. nih.gov
Applications in Materials Science
In materials science, the primary application of new tantalum complexes is as next-generation precursors for the deposition of thin films, particularly tantalum oxide (Ta₂O₅) and tantalum nitride (TaN). These materials are essential components in microelectronics, used as dielectric layers in capacitors and as diffusion barriers in integrated circuits. ereztech.com
MOCVD and ALD Precursors: The limitations of traditional precursors, such as halides which can introduce contaminants, have driven the synthesis of new organometallic tantalum compounds. nih.gov Complexes like Ta(NtBu)(edpa)₃ and **Ta(NtBu)(iPrNCMeNiPr)₂(NMe₂) ** are designed to have enhanced volatility and thermal stability. nih.govnih.gov These properties allow for more precise control over film thickness, better conformal coverage on complex topographies, and the deposition of higher purity films, which are critical as electronic devices continue to shrink. acs.org The modification of tantalum alkylamides with chelating ligands like malonates has also been shown to significantly improve precursor characteristics, making them less sensitive to air and moisture and thus more practical for industrial MOCVD processes. acs.org
The table below highlights key applications of these novel tantalum complexes.
Table 3: Applications of New Tantalum Complexes
| Field | Complex Type | Specific Application | Advantage |
|---|---|---|---|
| Catalysis | Tantalum-Amidate/Binaphtholate | Enantioselective Hydroaminoalkylation | Synthesis of chiral amines with high enantioselectivity. nih.govacs.org |
| Catalysis | Tantalum Ureate | Photocatalytic Hydroaminoalkylation | Reaction proceeds at room temperature instead of >110 °C. nih.gov |
| Materials Science | Tantalum Imido/Carboxamide | ALD/CVD Precursor for Ta₂O₅ | High volatility and clean, single-step decomposition. nih.gov |
| Materials Science | Tantalum Imido/Amidinate | ALD/CVD Precursor for TaN/Ta₂O₅ | Significantly enhanced thermal stability over standard precursors. nih.gov |
Theoretical and Computational Studies of Pentakis Dimethylamino Tantalum V
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the properties of transition metal complexes with a favorable balance of computational cost and accuracy. nsf.gov For a precursor molecule like PDMAT, DFT calculations can elucidate its fundamental chemical and physical characteristics before its application in complex deposition environments.
A foundational step in the computational study of a molecule is geometry optimization. researchgate.net DFT is used to determine the three-dimensional arrangement of atoms that corresponds to the lowest energy state, representing the most stable structure of the molecule. This process calculates the optimal bond lengths, bond angles, and dihedral angles based on the electronic interactions within the molecule. researchgate.net
For a molecule with multiple rotatable bonds, such as the five tantalum-nitrogen bonds in PDMAT, several different stable conformations, or conformers, may exist. These conformers are all energy minima on the potential energy surface. Conformer analysis via DFT involves optimizing the geometry of various possible initial structures to find the different stable arrangements and their corresponding energies. The calculated energy differences allow for the identification of the most abundant conformer under given conditions. This information is crucial, as different conformers can exhibit varying reactivity and transport properties.
Following a successful geometry optimization, DFT can be used to calculate the molecule's vibrational frequencies. researchgate.net These calculations serve two primary purposes. First, they are used to verify that the optimized structure is a true energy minimum; a stable structure will have all real (positive) vibrational frequencies. Second, the calculated vibrational spectrum can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model.
Furthermore, these calculated frequencies, along with the optimized molecular geometry and electronic energy, allow for the determination of key thermodynamic properties through statistical mechanics. The standard molar enthalpy and entropy of the PDMAT molecule can be computed, providing essential data for modeling the thermodynamics of CVD and ALD processes, such as predicting reaction equilibria and transport phenomena.
One of the most powerful applications of DFT is in mapping the potential energy surfaces of chemical reactions. This allows for the prediction of reaction mechanisms, the identification of transient intermediate species, and the calculation of the energy barriers (activation energies) that govern reaction rates. researchgate.net
For PDMAT, DFT can be used to model its thermal decomposition pathways or its reactions with co-reactants (e.g., ammonia (B1221849), water, oxygen) used in deposition processes. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. For example, a DFT study on the reaction of vanadium oxide (V₂O₅) with ammonia demonstrated how the geometries and relative energies of all species along the reaction coordinate could be determined, providing a complete energetic map of the process. researchgate.net A similar approach applied to PDMAT could model the step-by-step cleavage of the dimethylamino ligands, a primary decomposition mechanism. researchgate.netnih.gov This information is invaluable for understanding how the precursor breaks down and how reactive fragments contribute to film growth or incorporate as impurities.
Molecular Modeling for Precursor Behavior and Interactions
While DFT provides detailed electronic information, other molecular modeling techniques are used to simulate the physical behavior of the precursor molecule on a larger scale, such as its movement and interactions in the gas phase or within complex geometries.
In modern semiconductor manufacturing, a key challenge is to deposit uniform films inside high-aspect-ratio trenches and porous low-k materials. Molecular modeling can simulate the transport of PDMAT molecules into these confined spaces. Using techniques like Molecular Dynamics (MD) or Monte Carlo simulations, researchers can model the trajectory of a precursor molecule as it navigates through a digitally constructed porous structure.
These simulations can predict the sticking coefficient, diffusion rate, and surface mobility of the PDMAT molecule on different materials. By understanding how the molecule's size, shape, and chemical affinity for the surface affect its ability to penetrate and coat deep into a porous structure, deposition processes can be tailored to achieve conformal film growth.
The thermal stability of PDMAT is a critical parameter for its use as a CVD/ALD precursor. researchgate.netgoogle.com Molecular modeling, in conjunction with experimental studies, helps to elucidate its gas-phase decomposition behavior, often referred to as cracking.
Experimental studies using Knudsen cell mass spectrometry have investigated the thermal cracking of PDMAT vapor at temperatures ranging from 343 K to 723 K. researchgate.netnih.gov These studies provide critical data that can be used to benchmark and validate computational models. The findings show that as the temperature increases, a variety of gaseous species appear, indicating the decomposition of the parent molecule. nih.gov
Table 1: Experimental Findings on the Gas-Phase Cracking of Pentakis(dimethylamino)tantalum(V)
| Observation | Temperature Range | Key Findings | Reference |
| Initial Decomposition | 343 K - 723 K | The precursor is thermally unstable in this range, leading to the appearance of multiple gaseous species. | researchgate.netnih.gov |
| Primary Decomposition Product | Increasing Temperatures | Dimethylamine (B145610) (H-N(CH₃)₂) is a major decomposition product, corresponding to the cleavage of the organic ligands. | researchgate.netnih.gov |
| Secondary Decomposition | > 633 K | At higher temperatures, further decomposition of the dimethylamine ligand itself is observed. | researchgate.netnih.gov |
| Oxygen Contamination | Throughout Cracking | The presence of oxygen-containing molecules in the cracked vapor was detected, explaining the common source of oxygen impurity in TaN films. | researchgate.netnih.gov |
Computational methods like DFT can be used to model the bond dissociation energies of the Ta-N bonds and map the reaction energetics for the release of dimethylamine, corroborating these experimental results. researchgate.netnih.gov Understanding this gas-phase reactivity is essential for defining the optimal temperature window for ALD, where self-limiting surface reactions are desired without significant precursor decomposition in the gas phase. researchgate.net
Computational Thermochemistry
Key thermochemical data for pentakis(dimethylamino)tantalum(V) have been compiled and are available through resources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook. nist.govnist.gov These data provide a fundamental basis for evaluating the molecule's behavior under various conditions.
Table 1: Thermochemical Properties of Pentakis(dimethylamino)tantalum(V)
| Property | Value | Source |
|---|---|---|
| Formula | C₁₀H₃₀N₅Ta | nist.govnist.gov |
| Molecular Weight | 401.33 g/mol | nih.govstrem.com |
| Standard Gas Phase Enthalpy of Formation (ΔfH°gas) | -521.0 ± 16.0 kJ/mol | nist.gov |
The nature of the Ta-N bond involves both sigma (σ) donation from the nitrogen lone pair to the tantalum center and some degree of pi (π) back-donation from the metal to the ligand. Computational analyses, such as Energy Decomposition Analysis (EDA), can dissect the interaction energy into electrostatic, Pauli repulsion, and orbital interaction components, revealing the covalent and dative character of the bonds. acs.org This level of detail is essential for understanding the reaction mechanisms during film growth.
Simulations of Surface-Mediated Reactions
Pentakis(dimethylamino)tantalum(V) is a widely used volatile precursor for the ALD and CVD of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. sigmaaldrich.comstrem.com Simulations of the surface-mediated reactions are critical for optimizing these processes, which are fundamental to the manufacturing of integrated circuits. sigmaaldrich.com These simulations model the complex sequence of events that occur when PDMAT molecules interact with a substrate surface and a co-reactant.
The ALD of tantalum nitride from PDMAT and a nitrogen source, such as ammonia (NH₃), is a well-studied example. researchgate.netresearchgate.netacs.org Computational models for this process typically simulate the following key stages:
Precursor Adsorption: The initial step involves the chemisorption of the PDMAT molecule onto the substrate surface. Simulations can predict the most stable adsorption geometries and energies, determining how the molecule initially binds to the surface active sites.
Ligand Elimination/Exchange: Following adsorption, the dimethylamino [-N(CH₃)₂] ligands are removed through reactions with the co-reactant. In the case of ammonia, a transamination or β-hydride elimination reaction can occur, leading to the release of dimethylamine (HN(CH₃)₂) and the formation of a Ta-N bond with the surface.
Surface Reconstruction: As ligands are eliminated, the remaining tantalum-containing species on the surface rearrange to form a stable thin film network.
Theoretical frameworks, such as those employing the Lattice Boltzmann Method or modeling FitzHugh-Nagumo type reaction-diffusion systems, can provide a continuum-level understanding of mass transfer and reaction kinetics on the surface. nii.ac.jpmdpi.com These models help in understanding how factors like reactant concentration and surface temperature influence the growth process. During ALD, in-situ experimental techniques like Quartz Crystal Microbalance (QCM) can measure mass changes during each reaction cycle, providing valuable data that can be used to validate and refine the steps predicted by surface reaction simulations. researchgate.net
Table 2: Simulated Steps in TaN ALD using PDMAT and Ammonia
| ALD Half-Cycle | Description of Simulated Reaction | Gaseous Byproduct |
|---|---|---|
| PDMAT Pulse | PDMAT adsorbs onto the hydroxylated surface, reacting with surface -OH groups. One or more dimethylamino ligands are released. | Dimethylamine (HN(CH₃)₂) |
| Ammonia Pulse | NH₃ reacts with the remaining dimethylamino ligands on the adsorbed tantalum complex via ligand exchange. | Dimethylamine (HN(CH₃)₂) |
These simulations are crucial for predicting the film's composition, with studies showing that the choice of co-reactant (e.g., ammonia vs. hydrogen plasma) can significantly alter the incorporation of carbon and nitrogen, thereby affecting the final properties of the deposited film. capes.gov.br
Correlation of Theoretical Predictions with Experimental Observations
A primary goal of theoretical and computational studies is to provide predictions that align with and explain experimental results. For PDMAT, the correlation between theoretical models and experimental observations in deposition processes is a key area of research.
Film Stoichiometry and Properties: Experiments have shown that the ALD process using PDMAT and ammonia at temperatures between 200-375 °C can produce conductive, mono-nitride tantalum films (TaN) with low resistivity. researchgate.net In contrast, using a different co-reactant like monomethylhydrazine can result in nitrogen-rich, insulating Ta₃N₅ films. researchgate.net Computational studies can explain these differences by calculating the reaction energetics for different pathways. The predicted thermodynamic favorability of forming TaN versus Ta₃N₅ with a given co-reactant can be compared directly with the experimentally identified film phases. For example, CVD processes using PDMAT and ammonia at 200-400°C have been observed to yield insulating films consistent with Ta₃N₅. researchgate.net Theoretical models can rationalize this outcome based on the calculated stability of the final product under CVD conditions.
Growth Rate and Reaction Mechanisms: The self-limiting nature of ALD leads to a constant growth rate per cycle. For the PDMAT/NH₃ process at 300 °C, an experimental growth rate of 0.6 Å/cycle has been reported. researchgate.net Computational simulations of the surface reaction mechanism, including steric hindrance effects from the bulky dimethylamino ligands and the density of reactive sites, can be used to predict this growth rate. Agreement between the simulated and experimental values serves as a strong validation of the theoretical model. Furthermore, in-situ experimental measurements, such as those from a QCM, provide real-time data on mass gain and loss during each precursor pulse. researchgate.net These experimental data points are invaluable for confirming the specific ligand exchange reactions and surface coverage ratios predicted by computational models, thereby validating the proposed step-by-step reaction mechanism.
Table 3: Comparison of Theoretical Predictions and Experimental Findings for PDMAT
| Parameter | Theoretical Prediction | Experimental Observation | Source(s) |
|---|---|---|---|
| Film Phase (with NH₃) | Energetically favorable pathways leading to TaN or Ta₃N₅ depending on conditions. | ALD yields conductive TaN; CVD can yield insulating Ta₃N₅. | researchgate.netresearchgate.net |
| ALD Growth Rate | Predicted based on simulated surface coverage and reaction kinetics. | 0.6 Å/cycle with NH₃ at 300 °C. | researchgate.net |
| Reaction Mechanism | Step-wise ligand exchange and byproduct formation. | Confirmed by in-situ QCM and mass spectrometry of byproducts. | researchgate.net |
| Film Purity | Prediction of carbon/oxygen incorporation based on reaction pathways. | Undetectable oxygen and carbon incorporation with optimized ALD process. | researchgate.net |
Through this synergy, computational studies not only explain experimental results but also guide future experiments by predicting optimal precursors, co-reactants, and process conditions for depositing high-quality thin films.
Conclusion and Future Outlook for Pentakis Dimethylamino Tantalum V Research
Summary of Key Research Findings and Contributions
Pentakis(dimethylamino)tantalum(V), also known by the acronyms PDMAT or TADMA, has been a focal point of research due to its critical role as a precursor in the fabrication of advanced materials. ereztech.com It is an organotantalum compound where a central tantalum atom in a +5 oxidation state is bonded to five dimethylamino groups. ereztech.com This structure makes it a highly reactive and volatile solid, which is advantageous for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. sigmaaldrich.com
Key research has established PDMAT as an essential precursor for depositing high-purity tantalum-based thin films, particularly in the semiconductor industry. ereztech.com Its primary application is in the formation of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) layers. ereztech.comsigmaaldrich.com Tantalum nitride films are crucial as diffusion barriers and liners for copper interconnects in integrated circuits, preventing copper from diffusing into surrounding dielectric materials, which would otherwise compromise the device's integrity. semiconductor-digest.com Research has demonstrated that ALD of TaN using PDMAT can produce films with excellent conformality, which is vital for advanced technology nodes with high-aspect-ratio structures. semiconductor-digest.com
Furthermore, when PDMAT is used with an oxygen source such as water (H₂O), ozone (O₃), or hydrogen peroxide (H₂O₂), it yields tantalum oxide (Ta₂O₅) thin films. sigmaaldrich.comaip.org These films are of significant interest due to their high dielectric constant (high-k), making them promising candidates for gate dielectric materials in transistors and for capacitors in memory devices. sigmaaldrich.comaip.org Studies have shown that Ta₂O₅ films deposited using PDMAT are typically amorphous as-deposited, with a large optical bandgap and high breakdown strength. aip.org
Investigations into the deposition process have optimized parameters such as temperature to control film growth and properties. For instance, ALD of Ta₂O₅ using PDMAT and water has shown a peak growth rate at around 200 °C. aip.org Similarly, for TaN deposition, studies have explored a range of temperatures and co-reactants, like ammonia (B1221849) (NH₃) or monomethylhydrazine (MMH), to tune the film's stoichiometry and electrical properties, resulting in either conductive TaN or semi-insulating Ta₃N₅. researchgate.net
Table 1: Key Properties of Pentakis(dimethylamino)tantalum(V)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₃₀N₅Ta | strem.com |
| Molecular Weight | 401.33 g/mol | strem.com |
| Appearance | Light yellow to orange crystalline solid | ereztech.comstrem.com |
| Melting Point | ~100 °C (decomposes) | sigmaaldrich.com |
| Key Application | Precursor for ALD/CVD | sigmaaldrich.comscbt.com |
Remaining Challenges and Open Questions
Despite its successful application, several challenges and open questions remain in the research of Pentakis(dimethylamino)tantalum(V). A primary challenge is the precursor's high sensitivity to air and moisture, which complicates its synthesis, purification, storage, and handling. ereztech.comsemiconductor-digest.com Exposure to even trace amounts of oxygen or water can lead to the formation of tantalum oxo-amide compounds, which are difficult to remove and can be incorporated as impurities in the final film, negatively affecting its electrical properties. semiconductor-digest.com
The thermal stability of PDMAT is another significant concern. The compound begins to decompose at temperatures around 100 °C, and it has been reported that thermal decomposition becomes a notable issue at temperatures above 300 °C during deposition processes. sigmaaldrich.comresearchgate.net This thermal instability can lead to non-uniform film growth and the incorporation of carbon impurities from the decomposition of the dimethylamino ligands. nih.gov Understanding the complex gas-phase chemistry and cracking pathways of PDMAT at various temperatures is crucial for minimizing contamination and controlling film quality. nih.govresearchgate.net Studies using techniques like Knudsen cell mass spectrometry have shown that even in a controlled environment, oxygen-containing molecules can be present in the cracked vapor, explaining the systematic oxygen contamination in deposited films. nih.gov
Achieving ultra-high purity of PDMAT for next-generation semiconductor devices is a persistent challenge. semiconductor-digest.com Impurities such as chlorides, which may originate from the synthesis process, can corrode adjacent metal layers like copper. semiconductor-digest.com While sublimation is a common purification method, some impurities can co-sublime with the PDMAT, making it difficult to achieve the required purity levels for advanced applications. semiconductor-digest.com This necessitates the development of novel and scalable purification techniques.
Finally, while the use of co-reactants like ammonia is well-established for TaN deposition, the precise surface reaction mechanisms are not fully elucidated. A deeper understanding of these mechanisms could enable more precise control over film properties, such as resistivity and stoichiometry. researchgate.net
Emerging Research Avenues and Potential Innovations
Future research on Pentakis(dimethylamino)tantalum(V) is poised to explore several innovative directions. A significant area of focus is the development and investigation of new co-reactants for ALD and CVD processes. By moving beyond conventional reactants like ammonia and water, researchers aim to deposit tantalum-based films with novel properties. For example, the use of different nitrogen sources, such as monomethylhydrazine, has already shown the ability to produce nitrogen-rich Ta₃N₅ films with high resistivity, opening up possibilities for new electronic and photocatalytic applications. researchgate.net Exploring a wider range of plasma-based processes could also offer pathways to deposit films at lower temperatures, mitigating issues with PDMAT's thermal stability and enabling deposition on thermally sensitive substrates.
Another emerging avenue is the synthesis of ternary or even more complex tantalum-based materials. By introducing other metal-organic precursors alongside PDMAT in a controlled deposition process, it may be possible to create novel alloys or doped films with tailored electronic, optical, or mechanical properties. For instance, the addition of tantalum to zinc oxide films has been investigated to modify their characteristics. researchgate.net
There is also growing interest in expanding the application of PDMAT beyond traditional microelectronics. The excellent chemical and thermal stability of tantalum-based coatings makes them suitable for protective applications against corrosion and wear. osti.gov Research into depositing conformal TaN or Ta₂O₅ coatings on complex 3D nanostructures could lead to innovations in areas like MEMS (Micro-Electro-Mechanical Systems), energy storage, and catalysis. ereztech.com
Furthermore, innovations in precursor delivery systems and in-situ process monitoring could address some of the current challenges. Developing more robust delivery systems that can handle the air-sensitive nature of PDMAT while providing a stable and reproducible vapor flux is crucial for high-volume manufacturing. semiconductor-digest.com Advanced in-situ characterization techniques could provide real-time feedback on film growth and composition, allowing for dynamic process control and optimization.
Broader Implications for Materials Science and Chemical Synthesis
The research and application of Pentakis(dimethylamino)tantalum(V) have significant and broad implications for both materials science and chemical synthesis. The success of PDMAT as a precursor has been a key enabler for the continued scaling of semiconductor devices, as outlined by Moore's Law. Its ability to form highly conformal and pure diffusion barriers and high-k dielectrics through ALD is fundamental to the architecture of modern 3D integrated circuits. semiconductor-digest.com This has a direct impact on the development of faster, more powerful, and more energy-efficient electronic devices.
The study of PDMAT has also advanced the fundamental understanding of precursor chemistry for thin-film deposition. It serves as a model compound for a class of metal-organic precursors known as metal alkylamides. strem.com The challenges associated with its synthesis, purification, and application have driven innovation in air-sensitive chemistry and purification technologies, such as advanced sublimation and crystallization methods. semiconductor-digest.com
Moreover, the versatility of PDMAT in producing different materials (e.g., conductive TaN, insulating Ta₃N₅, and dielectric Ta₂O₅) simply by changing the co-reactant or process conditions highlights a powerful paradigm in materials synthesis. aip.orgresearchgate.net This "materials-by-design" approach, where a single precursor can be used to generate a range of materials with distinct functionalities, is highly valuable. It provides a platform for systematically studying structure-property relationships in tantalum-based thin films and for discovering new applications. acs.org The knowledge gained from PDMAT research can be extended to the development of new precursors for other metals, accelerating the discovery of novel materials for a wide array of technological applications, from renewable energy to advanced coatings. osti.govereztech.com
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Pentakis(dimethylamino)tantalum(V) | C₁₀H₃₀N₅Ta |
| Tantalum Nitride | TaN |
| Tantalum Oxide | Ta₂O₅ |
| Water | H₂O |
| Ozone | O₃ |
| Hydrogen Peroxide | H₂O₂ |
| Ammonia | NH₃ |
| Monomethylhydrazine | CH₆N₂ |
| Copper | Cu |
Q & A
Q. How can researchers optimize atomic layer deposition (ALD) parameters using PDMAT for Ta-based thin films?
Methodological Answer: PDMAT is widely used as a precursor for ALD of TaNx and Ta2O5 films. Key parameters include:
- Temperature Window : Operate within 220–270°C for overlapping stability of PDMAT and co-reactants like O3 or NH3.
- Precursor Delivery : Maintain PDMAT in a stainless steel bubbler at 75°C to ensure sufficient vapor pressure .
- Oxidant Selection : O3 yields Ta2O5 with higher dielectric constants, while NH3 produces TaNx with lower resistivity .
- Pulse/Purge Cycles : Adjust precursor and oxidant pulse durations to control film stoichiometry and minimize carbon contamination.
Q. What safety protocols are critical when handling PDMAT in laboratory settings?
Methodological Answer:
- Reactivity : PDMAT reacts violently with water, releasing flammable gases (e.g., H2). Store under inert gas (N2 or Ar) and avoid moisture .
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and full-face shields. Employ fume hoods for all manipulations .
- Spill Management : Isolate spills immediately. Neutralize residues with dry sand or inert absorbents; never use water .
- Waste Disposal : Collect waste in sealed containers labeled "Water-reactive" and coordinate with certified hazardous waste handlers .
Q. What analytical techniques are most effective for characterizing PDMAT-derived thin films?
Methodological Answer:
- Structural Analysis : Use glancing-angle X-ray diffraction (GAXRD) to confirm amorphous or crystalline phases in Ta2O5-Al2O3 composites .
- Electrical Properties : Measure leakage current density and dielectric constant via current-voltage (I-V) and capacitance-voltage (C-V) profiling .
- Chemical Composition : X-ray photoelectron spectroscopy (XPS) identifies Ta–N or Ta–O bonding and quantifies residual carbon .
- Morphology : Atomic force microscopy (AFM) or SEM evaluates surface roughness and layer uniformity .
Q. How should experimental designs be structured for depositing low-resistivity TaNx films using PDMAT?
Methodological Answer:
- Plasma-Enhanced ALD : Incorporate remote plasma sources (e.g., NH3 plasma) to enhance ligand removal and reduce impurity incorporation .
- Substrate Pretreatment : Clean silicon substrates with HF etching to remove native oxides and improve adhesion .
- Post-Deposition Annealing : Anneal films at 400–600°C under N2 to crystallize TaN and reduce resistivity .
Advanced Research Questions
Q. How can decomposition pathways of PDMAT be analyzed under varying deposition conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss during heating to identify decomposition thresholds (e.g., sublimation at 100°C/0.1 mmHg vs. decomposition >100°C) .
- In Situ Mass Spectrometry : Track volatile byproducts (e.g., dimethylamine) during ALD to optimize ligand elimination .
- Computational Modeling : Density functional theory (DFT) simulations predict intermediate species and reaction energetics .
Q. How do researchers resolve contradictions in electrical properties of Ta2O5-Al2O3 nanolayered films?
Methodological Answer:
- Interface Engineering : Depositing Al2O3 as the first layer on Si reduces leakage current by forming a thermostable barrier, despite lowering the overall dielectric constant .
- Composition Grading : Adjust the Ta2O5/Al2O3 ratio to balance dielectric strength and insulation properties .
- Hysteresis Mitigation : Use thicker Al2O3 interlayers to suppress charge trapping at interfaces .
Q. What alternative precursors compare to PDMAT in ALD of Ta-based materials, and how do their mechanisms differ?
Methodological Answer:
- TBTDET (Ta(NEt2)5) : Higher thermal stability but requires higher deposition temperatures (>300°C), leading to increased carbon contamination .
- TaCl5 : Chloride-based precursor necessitates aggressive co-reactants (e.g., NH3 plasma) but achieves lower oxygen contamination in TaNx.
- Tert-butylimidotantalum complexes : Lower reactivity with water but limited by lower vapor pressure .
Q. How does PDMAT’s reactivity influence the synthesis of high-temperature ceramic nanocomposites?
Methodological Answer:
- Core-Shell Nanostructures : PDMAT-derived TaC forms carbon-encapsulated cores in SiC matrices, enhancing oxidation resistance at >1500°C .
- Nitrogen Contamination : Residual N from dimethylamino ligands promotes TaNx formation, which decomposes above 1500°C. Replace with TaCl5 to eliminate N .
- Diffusion Barriers : Amorphous carbon shells from PDMAT pyrolysis inhibit grain growth, stabilizing nanocomposites under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
